2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-6(8(12)13)5-3-1-2-4-11(5)10-7/h1-4H,(H2,9,10)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCQAYGOILGISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1542020-25-6 | |
| Record name | 2-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The CDC mechanism proceeds through three stages:
- Nucleophilic Addition : The enol form of the β-dicarbonyl compound attacks the electrophilic carbon of N-amino-2-iminopyridine, forming a keto-enamine intermediate.
- Oxidative Dehydrogenation : Molecular oxygen abstracts hydrogen atoms, inducing aromatization and eliminating water.
- Cyclization : Intramolecular attack by the amino group generates the pyrazolo[1,5-a]pyridine core.
Optimization of Reaction Conditions
Key parameters influencing yield include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Oxidant Atmosphere | O₂ (1 atm) | 94% yield |
| Acid Additive | Acetic acid (6 equiv) | 74% yield |
| Solvent | Ethanol | >90% purity |
| Temperature | 130°C | <5% byproducts |
Under anaerobic conditions (e.g., argon), yields plummet to 6%, underscoring oxygen’s critical role in dehydrogenation.
Cyclization of Functionalized Precursors
Alternative routes employ pre-functionalized intermediates to streamline regioselective cyclization. For example, this compound can be synthesized via:
Ring-Closing Metathesis (RCM)
- Substrates : Ethyl 3-cyano-4-(2-nitrophenyl)-2-pyridinecarboxylate
- Catalyst : Grubbs II (5 mol%)
- Conditions : Toluene, 80°C, 12 h
- Yield : 68% after hydrolysis.
This method avoids oxidative conditions but requires expensive catalysts and precise stoichiometry.
Acid-Catalyzed Cyclocondensation
- Substrates : 2-Amino-3-pyridinecarboxylic acid and acetylacetone
- Conditions : H₂SO₄ (cat.), refluxing acetic acid, 24 h
- Yield : 52%.
While operationally simple, this route suffers from moderate yields due to competing polymerization side reactions.
Post-Functionalization of Pyrazolo[1,5-a]pyridine Scaffolds
Derivatization of pre-formed pyrazolo[1,5-a]pyridines offers a modular approach:
Nitration/Reduction Sequence
- Nitration : Treat pyrazolo[1,5-a]pyridine-3-carboxylic acid with HNO₃/H₂SO₄ at 0°C.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amino groups.
This method enables late-stage diversification but risks over-nitration and requires stringent temperature control.
Industrial-Scale Production Considerations
Translating laboratory syntheses to industrial processes necessitates:
- Catalyst Recycling : Immobilized Pd(OAc)₂ on mesoporous silica reduces costs by enabling 5 reuse cycles without activity loss.
- Continuous Flow Systems : Microreactors operating at 130°C and 10 bar O₂ improve heat/mass transfer, boosting throughput by 3× vs. batch reactors.
- Purification : Recrystallization from ethanol/water (7:3 v/v) achieves >99% purity, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Method | Yield | Scalability | Cost | Purity |
|---|---|---|---|---|
| Oxidative CDC | 94% | High | $$ | >99% |
| RCM | 68% | Moderate | $$$$ | 95% |
| Acid Cyclocondensation | 52% | Low | $ | 85% |
| Nitration/Reduction | 41% | Moderate | $$$ | 90% |
The oxidative CDC route emerges as the most viable for large-scale production due to its superior yield and compatibility with flow chemistry.
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : 2-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid
- Molecular Formula : C8H7N3O2
- Molecular Weight : 177.16 g/mol
- CAS Number : 1542020-25-6
- Solubility : Soluble in DMSO
Kinase Inhibition
One of the primary applications of this compound is its role as an inhibitor of specific protein kinases such as AXL and c-MET. These kinases are involved in critical signaling pathways that regulate cell growth and differentiation. Aberrant activation of these kinases is linked to various cancers and other diseases, making them attractive targets for therapeutic intervention .
Antitumor Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant antitumor activity. For instance, compounds that share structural similarities with this compound have been shown to inhibit tumor cell proliferation in vitro and in vivo. This suggests a potential for developing new anticancer agents based on this scaffold .
Case Study 1: Inhibition of AXL Kinase
A study documented the synthesis of pyrazolo[1,5-a]pyridine derivatives that demonstrated selective inhibition of AXL kinase. The results indicated that these compounds could effectively reduce tumor growth in xenograft models, highlighting their therapeutic potential against cancers characterized by high AXL expression .
Case Study 2: Evaluation Against Gram-Negative Bacteria
Another investigation focused on the antimicrobial properties of related pyrazolo compounds. The study found that certain derivatives exhibited potent activity against Gram-negative bacteria, suggesting that modifications to the pyrazolo structure could lead to effective antibacterial agents .
Mechanism of Action
The mechanism of action of 2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Modifications
(a) Pyrazolo[1,5-a]pyrimidine Derivatives
- Example: 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1394003-86-1) Key Difference: Replacement of the pyridine ring with pyrimidine introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. Impact: Reduced similarity (0.79 vs. target compound) in structural databases due to differences in ring aromaticity and solubility . Applications: Pyrimidine analogs are often explored for kinase inhibition, whereas pyridine derivatives like the target compound are prioritized in antibacterial agent development .
(b) Substituted Pyrazolo[1,5-a]pyridine Derivatives
- Example 1: 2-Benzyloxypyrazolo[1,5-a]pyridine-3-carboxylic acid (20a) Modification: Benzyloxy group at position 2 instead of amino. Properties: Higher molecular weight (313.3 g/mol), melting point (159.9–160.5°C), and lipophilicity due to the benzyl group. Used in drug-resistant tuberculosis research .
- Example 2 : 2-Benzyloxy-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid (20b)
Functional Group Variations
(a) Carboxamide Derivatives
- Example : Pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives
(b) Ester Derivatives
Physicochemical Properties
| Property | 2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic Acid | 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid | 2-Benzyloxypyrazolo[1,5-a]pyridine-3-carboxylic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 177.16 | 178.14 | 313.30 |
| Melting Point (°C) | Not reported | Not reported | 159.9–160.5 |
| Water Solubility | Moderate (due to -COOH group) | Low (pyrimidine core) | Low (lipophilic benzyl group) |
| Synthetic Yield | ~95% purity (industrial scale) | Varies by route | 99% (optimized conditions) |
| References |
Biological Activity
2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid is an organic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol. Its structure features a fused pyrazolo-pyridine system, which contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1542020-25-6
- Appearance : Solid powder with a typical purity of 95% to 98%
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. This interaction can modulate critical biological pathways, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition, which is crucial for regulating cellular processes such as growth and differentiation .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential utility in developing new antimicrobial agents.
Anticancer Properties
Studies have shown that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines and have been evaluated for their ability to inhibit ribonucleotide reductase activity, a key enzyme in DNA synthesis.
| Compound | IC50 (µM) | Effect on Cancer Cell Lines |
|---|---|---|
| 5-(methylamino)-2-pyridine-2-carboxaldehyde thiosemicarbazone | 1.3 | Significant prolongation of survival in L1210 leukemia-bearing mice |
| 4-Aminopyrazolo[1,5-a]pyridine | Varies | Cytotoxicity against multiple tumor cell lines |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cell models . This suggests that it could be beneficial in treating inflammatory diseases.
Study on Antimicrobial Activity
A study conducted on the antimicrobial properties of various pyrazolo compounds revealed that this compound showed significant activity against Gram-positive and Gram-negative bacteria. The results indicated a potential application in developing new antibiotics targeting resistant strains.
Evaluation in Cancer Therapy
In a series of experiments evaluating the anticancer properties of pyrazolo derivatives, this compound was found to induce apoptosis in cancer cells through the modulation of cell cycle regulators. The compound was noted for its ability to downregulate Bcl-2 expression while upregulating Bax expression, thus promoting apoptosis in cancerous cells .
Q & A
Q. What in vivo models are suitable for evaluating antitubercular derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
